molecular formula C11H10BrNO4S B11784217 Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate

Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate

Katalognummer: B11784217
Molekulargewicht: 332.17 g/mol
InChI-Schlüssel: DNEOJGBWVPUHDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate: is a chemical compound with the molecular formula C11H10BrNO4S and a molecular weight of 332.17 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields of research.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate is not fully understood. compounds containing the benzo[d]thiazole moiety are known to interact with various molecular targets and pathways. For example, they can bind to DNA and inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved in the action of this specific compound would require further investigation.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
  • 6-Bromo-2-methylbenzo[d]thiazole
  • Benzo[d]thiazole-2-thiol

Comparison: Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate is unique due to the presence of both bromine and methoxy groups on the benzo[d]thiazole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C11H10BrNO4S

Molekulargewicht

332.17 g/mol

IUPAC-Name

methyl 2-bromo-6,7-dimethoxy-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C11H10BrNO4S/c1-15-6-4-5(10(14)17-3)7-9(8(6)16-2)18-11(12)13-7/h4H,1-3H3

InChI-Schlüssel

DNEOJGBWVPUHDU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C(=C1)C(=O)OC)N=C(S2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.